sodium;4-hydroxy-3-phenylbutanoate
Description
Sodium 4-hydroxy-3-phenylbutanoate (IUPAC name: sodium 4-hydroxy-3-phenylbutanoate) is a sodium salt of 4-hydroxy-3-phenylbutanoic acid. Its molecular formula is C₁₀H₁₁NaO₃, with a molecular weight of 202.18 g/mol . The compound features a phenyl group at position 3 and a hydroxyl group at position 4 on the butanoate chain. Key physicochemical properties include:
Properties
IUPAC Name |
sodium;4-hydroxy-3-phenylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3.Na/c11-7-9(6-10(12)13)8-4-2-1-3-5-8;/h1-5,9,11H,6-7H2,(H,12,13);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYRHDHMHGKWQGK-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)[O-])CO.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(CC(=O)[O-])CO.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Alkylation and Hydroxylation
A common approach involves the Friedel-Crafts reaction between benzene derivatives and γ-butyrolactone or substituted butyrolactones. For example, reacting benzene with 4-bromo-3-hydroxybutanoate under Lewis acid catalysis (e.g., AlCl₃) yields 3-phenyl-4-hydroxybutanoic acid after hydrolysis. This method, however, faces challenges in regioselectivity and requires stringent control over reaction conditions to avoid polysubstitution.
Reduction of Keto Intermediates
Alternative routes employ the reduction of 3-phenyl-4-ketobutanoic acid intermediates. Catalytic hydrogenation using palladium or platinum catalysts selectively reduces the ketone to a hydroxyl group. For instance, 3-phenyl-4-ketobutanoic acid dissolved in ethanol undergoes hydrogenation at 50–60°C under 3–4 bar H₂ pressure, yielding 4-hydroxy-3-phenylbutanoic acid with >90% purity.
Conversion to Sodium Salt: Neutralization and Purification
The carboxylic acid is converted to its sodium salt via neutralization with a sodium base. Key steps include:
Direct Neutralization in Aqueous Media
Dissolving 4-hydroxy-3-phenylbutanoic acid in water and adding stoichiometric sodium hydroxide (1:1 molar ratio) at 40–50°C results in near-quantitative conversion. The mixture is stirred for 2–4 hours, followed by solvent removal under reduced pressure to isolate the sodium salt.
Solvent-Mediated Crystallization
To enhance purity, the reaction is conducted in a water-miscible organic solvent (e.g., ethanol or acetone). For example, combining 4-hydroxy-3-phenylbutanoic acid (100 g) with sodium hydroxide (24.3 g) in ethanol (600 mL) under reflux for 4 hours yields a clear solution. Cooling to 15°C precipitates crystalline sodium 4-hydroxy-3-phenylbutanoate, which is filtered and dried at 60°C for 12 hours.
Table 1: Comparative Analysis of Neutralization Methods
| Parameter | Aqueous Neutralization | Solvent-Mediated Crystallization |
|---|---|---|
| Yield | 85–90% | 88–92% |
| Purity (HPLC) | 98.5% | 99.7% |
| Reaction Time | 2–4 hours | 4–6 hours |
| Key Advantage | Simplicity | Enhanced crystallinity |
Purification Strategies for Industrial-Scale Production
Crude sodium 4-hydroxy-3-phenylbutanoate often contains residual solvents or unreacted starting materials. Patent CN105924345A outlines a three-step purification protocol:
Esterification and Hydrolysis
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Esterification : Technical-grade 4-hydroxy-3-phenylbutanoic acid is refluxed with methanol and concentrated H₂SO₄ (0.1 equiv) to form the methyl ester.
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Hydrolysis : The ester undergoes basic hydrolysis (5% NaOH, 50–60°C, 1 hour) to regenerate high-purity acid.
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Neutralization : The purified acid is reacted with NaOH in ethanol to yield pharmaceutical-grade sodium salt.
Table 2: Impact of Purification on Product Quality
| Impurity | Crude Salt (%) | Purified Salt (%) |
|---|---|---|
| Residual Solvent | 1.2 | <0.1 |
| Unreacted Acid | 2.5 | 0.3 |
| Inorganic Salts | 0.8 | 0.05 |
Analytical Validation and Quality Control
High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 245 nm is the gold standard for purity assessment. Mobile phases such as acetic acid-methanol-water (1:49:50) resolve sodium 4-hydroxy-3-phenylbutanoate from impurities with a retention time of 6.8 minutes.
Key Quality Metrics :
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Purity : ≥99.5% (w/w)
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Single Impurity : ≤0.1%
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Water Content : ≤0.5% (Karl Fischer titration)
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Heavy Metals : ≤10 ppm (ICP-MS)
Chemical Reactions Analysis
Carbonyldiimidazole undergoes various types of chemical reactions, including:
Amide Formation: It is commonly used to convert amines into amides. The reaction involves the formation of an intermediate imidazolide, which then reacts with an amine to form the amide.
Ester Formation: It can also be used to convert alcohols into esters.
Urea Formation: Carbonyldiimidazole can react with amines to form ureas.
Common reagents used in these reactions include amines, alcohols, and carboxylic acids. The major products formed from these reactions are amides, esters, and ureas.
Scientific Research Applications
Medical Applications
Sodium 4-hydroxy-3-phenylbutanoate is primarily recognized for its therapeutic potential in treating urea cycle disorders (UCD). It functions as a nitrogen-scavenging agent, allowing the body to excrete excess nitrogen through alternative metabolic pathways. This is particularly crucial for patients with enzyme deficiencies that hinder normal urea cycle function.
Urea Cycle Disorders
- Mechanism : The compound promotes the conversion of ammonia to phenylacetate, which is then excreted as phenylacetylglutamine. This bypasses the defective urea cycle, thus reducing hyperammonemia and its associated neurological impairments .
- Clinical Evidence : Studies have shown that sodium phenylbutyrate significantly improves survival rates and cognitive outcomes in infants diagnosed with UCD when administered early in life .
Cancer Research
Sodium 4-hydroxy-3-phenylbutanoate has been investigated for its role as a histone deacetylase inhibitor, which may have implications in cancer therapy:
- Mechanism : By modifying histone acetylation, it can alter gene expression related to cell cycle regulation and apoptosis .
- Case Studies : In preliminary trials involving patients with glioblastoma multiforme (GBM), sodium phenylbutyrate was used in combination with other targeted therapies (like pazopanib), showing promising results in tumor response rates .
Neurodegenerative Diseases
Research indicates potential benefits of sodium 4-hydroxy-3-phenylbutanoate in neurodegenerative conditions such as Huntington's disease:
- Mechanism : It acts by inhibiting histone deacetylation, which may help in restoring normal gene expression patterns disrupted in neurodegenerative diseases .
- Clinical Trials : Ongoing studies are assessing its efficacy in improving motor and cognitive functions in Huntington's disease patients .
Biochemical Applications
Sodium 4-hydroxy-3-phenylbutanoate serves as a valuable reagent in biochemical research:
- Chemical Synthesis : It is utilized as a building block in organic synthesis, facilitating the production of various biologically active compounds.
- Enzyme Studies : The compound is employed in assays to study enzyme activities and interactions, providing insights into metabolic pathways and cellular processes .
Industrial Applications
Beyond its pharmaceutical uses, sodium 4-hydroxy-3-phenylbutanoate finds applications in industrial settings:
- Pharmaceutical Manufacturing : It is used as an intermediate in synthesizing pharmaceutical agents, particularly those targeting metabolic disorders and cancers.
- Cosmetic Industry : Its stabilizing properties make it useful in formulating cosmetic products, enhancing the efficacy of active ingredients .
Mechanism of Action
The mechanism of action of carbonyldiimidazole involves the formation of an intermediate imidazolide. This intermediate is highly reactive and can undergo nucleophilic attack by amines or alcohols to form the desired products. The molecular targets and pathways involved include the activation of carboxylic acids and the formation of peptide bonds .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sodium 4-Phenylbutyrate
- Molecular formula : C₁₀H₁₁NaO₂ (estimated).
- Key differences : Lacks the hydroxyl group at position 4, reducing polarity (hydrogen bond acceptor count: 2 vs. 3) and topological polar surface area.
- Applications : Clinically used to treat urea cycle disorders by facilitating ammonia excretion, highlighting its role as a metabolic modulator .
Sodium 2-(1H-Indol-3-yl)Acetate
- Similarity score : 0.92 (structural similarity) .
- Applications: Not explicitly stated in the evidence, but indole derivatives are common in neurotransmitter analogs and anticancer agents .
4-Hydroxybutanoic Acid
- Molecular formula : C₄H₈O₃.
- Key differences : Absence of a phenyl group and sodium ion, resulting in lower molecular weight (104.10 g/mol ) and a pKa of 4.71 (at 30°C) .
- Applications: Precursor for biodegradable plastics (e.g., polyhydroxyalkanoates) due to its fermentative production .
Ethyl 4-Chloro-3-Hydroxybutanoate
- Molecular formula : C₆H₁₁ClO₃.
- Key differences : Contains an ester group (ethyl) and chlorine substituent , increasing lipophilicity (rotatable bonds: 5 vs. 4 in the target compound).
- Applications : Intermediate in organic synthesis, particularly for introducing chlorine or ester functionalities .
Table 1. Comparative Analysis of Sodium 4-Hydroxy-3-Phenylbutanoate and Analogues
*Estimated for sodium salts (parent acid pKa). †Assumed based on analogous carboxylic acids. ‡Calculated from molecular formula.
Q & A
Q. What are the validated synthetic routes for sodium 4-hydroxy-3-phenylbutanoate, and how do reaction conditions influence yield?
The synthesis of sodium 4-hydroxy-3-phenylbutanoate can be optimized using asymmetric catalytic methods. For example, rhodium-catalyzed asymmetric addition of boronic acids to α,β-unsaturated esters (as demonstrated in analogous reactions for ethyl 3-(4-bromophenyl)butanoate) can achieve high enantiomeric purity . Key factors include:
- Catalyst choice (e.g., bis(norbornadiene)rhodium(I) tetrafluoroborate with chiral ligands like BINAP).
- Solvent selection (1,4-dioxane or diethyl ether for improved stereocontrol).
- Post-reaction hydrolysis (using NaOH or HCl) to isolate the sodium salt.
Yield optimization requires monitoring pH and temperature during neutralization steps.
Q. What analytical techniques are recommended for characterizing sodium 4-hydroxy-3-phenylbutanoate?
Robust characterization involves:
- Chromatography : Reverse-phase HPLC with a mobile phase of methanol and sodium acetate/sodium 1-octanesulfonate buffer (pH 4.6) for purity assessment .
- Spectroscopy : ¹H/¹³C NMR to confirm stereochemistry and functional groups (e.g., hydroxy and phenyl resonances). IR spectroscopy can validate carbonyl and hydroxyl stretches, as seen in structurally related sulfonamoyl compounds .
- Elemental analysis : Quantify carbon, hydrogen, and nitrogen content to verify stoichiometry .
Q. How can sodium 4-hydroxy-3-phenylbutanoate’s stability be assessed under varying pH and temperature conditions?
Stability studies should employ:
- Accelerated degradation tests : Expose the compound to extremes (e.g., pH 1–13, 40–60°C) and monitor degradation via HPLC.
- Kinetic modeling : Calculate degradation rate constants to predict shelf-life.
- Mass spectrometry : Identify degradation products, such as decarboxylated or oxidized derivatives, as demonstrated in studies on 4-hydroxybenzoate analogs .
Advanced Research Questions
Q. What mechanistic insights exist for sodium 4-hydroxy-3-phenylbutanoate’s interactions with biological targets?
Computational and experimental approaches are critical:
- Docking studies : Model interactions with enzymes like dehydrogenases or transporters using software (e.g., AutoDock Vina). For example, fluorophenyl analogs show affinity for antimicrobial targets .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics with proteins or membranes.
- Mutagenesis : Identify critical residues in target proteins by comparing wild-type and mutant binding affinities, as applied in glutamate receptor studies .
Q. How can contradictory data on sodium-containing compounds’ biological effects be reconciled in research?
Methodological rigor is essential to address contradictions, such as sodium’s dual roles in cellular signaling and toxicity:
- Dose-response validation : Ensure studies cover physiologically relevant concentrations (e.g., 1–100 µM for in vitro models).
- Covariate adjustment : Control for confounding factors like extracellular pH or co-administered ions, as highlighted in sodium intake research .
- Multi-omics integration : Combine transcriptomic, proteomic, and metabolomic data to disentangle pleiotropic effects.
Q. What novel applications exist for sodium 4-hydroxy-3-phenylbutanoate in polymer science or environmental chemistry?
Emerging applications include:
- Polymer modification : Enhance solubility of hydrophobic polymers via ionic interactions, similar to 4-hydroxybenzoate’s role in stabilizing polymer matrices .
- Environmental remediation : Study its adsorption onto clay minerals or biochar for contaminant sequestration, leveraging pH-sensitive solubility .
- Enzyme mimetics : Develop metal-organic frameworks (MOFs) using the compound as a ligand for catalytic or sensing applications .
Q. What strategies improve enantiomeric purity in large-scale synthesis?
Advanced strategies include:
- Chiral chromatography : Use cellulose-based columns for preparative separation, as applied in pharmaceutical impurity profiling .
- Enzymatic resolution : Hydrolases (e.g., lipases) can selectively hydrolyze one enantiomer from a racemic mixture .
- Crystallization-induced asymmetric transformation : Optimize solvent polarity to favor crystallization of the desired enantiomer .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
